molecular formula C11H14ClN3O B1477161 3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097994-62-0

3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477161
CAS No.: 2097994-62-0
M. Wt: 239.7 g/mol
InChI Key: LHAOHRFUZRXHBU-UHFFFAOYSA-N
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Description

3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane is a chemical scaffold of high interest in medicinal chemistry and neuroscience research, particularly in the study of neuronal nicotinic acetylcholine receptors (nAChRs). Compounds featuring an azabicyclo[3.1.1]heptane core, similar to the 2-azabicyclo[3.1.0]hexane found in the investigational drug SUVN-911, are recognized as potent and selective antagonists for the α4β2 receptor subtype . The inclusion of a chloropyrazine heterocycle is a key pharmacophoric element, as chlorinated heteroaromatic groups like the 6-chloropyridazine and 6-chloropyridine moieties seen in other research compounds are known to confer high binding affinity at nicotinic receptors . This specific molecular architecture makes this compound a valuable tool for researchers exploring the structure-activity relationships of neuroactive compounds. Its primary research applications include the design of novel receptor ligands, mapping receptor binding sites through molecular modeling studies, and investigating signaling pathways involved in neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-16-9-7-4-8(9)6-15(5-7)11-10(12)13-2-3-14-11/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAOHRFUZRXHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

A recently reported efficient approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives involves intramolecular imide formation starting from 1,3-functionalized cyclobutane derivatives. This method relies on the diastereoselective Strecker reaction of 3-oxo-cyclobutanecarboxylate, followed by cyclization steps to form the bicyclic imide intermediate.

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Strecker reaction Cyclobutanone, benzylamine, TMSCN, MeOH, low temp (-10 °C) 64 Diastereoselective formation of aminonitrile intermediate
2 Workup and isolation Acidification, extraction, drying 84 Isolation of bicyclic imide hydrochloride salt
3 Catalytic hydrogenolysis Pd/C, H2, up to 30 g scale 91 Conversion to key building block 2·HCl

This sequence yields the bicyclic imide 2·HCl, a critical intermediate for further functionalization.

Functionalization to Introduce the 3-Chloropyrazin-2-yl Group

The attachment of the 3-chloropyrazin-2-yl substituent is achieved via nucleophilic substitution or cross-coupling reactions on suitably activated bicyclic intermediates. In one patented method, tert-butyl 3-(5-chloropyrazin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is synthesized using cesium carbonate as a base and triethylamine as a catalyst in a stirred polyethylene-based reaction medium. Subsequent deprotection and purification steps yield the target compound.

Step Reaction Type Reagents/Conditions Notes
1 Nucleophilic substitution Cesium carbonate, triethylamine, polyethylene stirring Selective substitution on pyrazine ring
2 Deprotection Trifluoroacetic acid Removal of protecting groups
3 Purification Extraction, drying Isolation of 3-(3-chloropyrazin-2-yl) substituted bicyclic compound

Introduction of the 6-Methoxy Group

The 6-methoxy substituent is generally introduced via methylation of a hydroxy precursor or by direct substitution on a suitable intermediate. Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The methoxy group installation is crucial for modulating the compound’s physicochemical and biological properties.

Summary Table of Preparation Steps

Preparation Stage Key Reaction Type Reagents/Conditions Yield (%) Reference
Cyclobutane derivative synthesis Strecker reaction Cyclobutanone, benzylamine, TMSCN, MeOH 64
Formation of bicyclic imide Acidification, extraction NaHSO4, CHCl3, THF, HCl in dioxane 84
Catalytic hydrogenolysis Pd/C, H2 Hydrogenolysis of intermediate 8·HCl 91
Attachment of chloropyrazinyl group Nucleophilic substitution Cs2CO3, triethylamine, polyethylene stirring -
Deprotection and purification Acid treatment, extraction Trifluoroacetic acid, drying -
Methoxy group introduction Methylation Methyl iodide or equivalent under basic conditions -

Research Findings and Analysis

  • The intramolecular cyclization of 1,3-functionalized cyclobutane derivatives is a highly efficient and scalable method for constructing the azabicyclo[3.1.1]heptane core, achieving up to 91% yield in key hydrogenolysis steps.
  • The diastereoselectivity of the Strecker reaction ensures the correct stereochemical configuration of the bicyclic system, which is critical for subsequent functionalization and biological activity.
  • Use of cesium carbonate and triethylamine in a polyethylene medium facilitates selective substitution on the pyrazine ring, enabling the introduction of the 3-chloropyrazin-2-yl group with high specificity.
  • Methylation to introduce the 6-methoxy group is a standard transformation but must be carefully controlled to avoid overalkylation or side reactions.
  • The entire synthetic route is amenable to multigram scale synthesis, supporting potential industrial or pharmaceutical applications.

Chemical Reactions Analysis

3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for aminoacyloxylation reactions , and nitro compounds for high-energy density compound synthesis . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives of the original compound.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of medicinal chemistry and drug design. It is used as a bioisostere for meta-substituted arenes, improving metabolic stability and lipophilicity compared to the parent arene-containing drugs .

Mechanism of Action

The mechanism of action of 3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to target proteins or enzymes, thereby modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-Chloropyrazin-2-yl, 6-methoxy C₁₀H₁₂ClN₃O 225.67 High toxicity (H300, H314); environmental hazards (H400)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Benzyl, ketone C₁₃H₁₅NO 201.27 Melting point >220°C (decomposition); used as a medicinal chemistry building block
6-Methoxy-3-azabicyclo[3.1.1]heptane 6-Methoxy C₇H₁₃NO 127.19 Discontinued commercial availability; simpler structure
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-... 6-Chloro-2-methylpyrimidin-4-yl, methoxy C₁₂H₁₅ClN₄O 278.73 Similar toxicity profile; pyrimidine substituent enhances bioactivity
6-Thia-3-azabicyclo[3.1.1]heptane Sulfur atom in ring C₅H₉NS 115.20 Thia substitution alters ring strain; potential for enhanced stability
6-Oxa-3-azabicyclo[3.1.1]heptane Oxygen atom in ring C₅H₉NO 99.13 Used in pharmaceutical intermediates; lower molar mass

Key Findings and Implications

Substituent Impact : Chloropyrazine and pyrimidine groups correlate with higher bioactivity but increased toxicity. Methoxy groups enhance solubility but reduce structural complexity .

Ring Modifications : Replacing carbon with sulfur (thia) or oxygen (oxa) alters ring strain and electronic properties, influencing drug-likeness .

Commercial Viability : Several analogs (e.g., 6-methoxy variant) are discontinued, highlighting challenges in scalability or regulatory compliance .

Biological Activity

Overview

3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazine ring substituted with a chlorine atom and a methoxy group, which may influence its interaction with biological targets.

The molecular formula of this compound is C11H14ClN3OC_{11}H_{14}ClN_3O with a molecular weight of 233.69 g/mol. Its structure includes a bicyclic framework that is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O
Molecular Weight233.69 g/mol
IUPAC NameThis compound
InChI KeyLHAOHRFUZRXHBU-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in the context of neuronal signaling pathways. It is believed to act as an inhibitor or modulator of certain enzymes or receptors, which could be pivotal in therapeutic applications.

Potential Targets:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs) : The compound may exhibit affinity for various nAChR subtypes, influencing neurotransmitter release and synaptic plasticity.
  • Enzymatic Pathways : It may also interact with enzymes involved in metabolic processes, potentially enhancing or inhibiting their activity.

Biological Activity Studies

Research has indicated that compounds similar to this compound can demonstrate significant biological activities, including:

  • Antidepressant Effects : Analogous compounds have shown promise as selective nAChR antagonists, which are being explored for the treatment of depression and anxiety disorders.

Case Study: Related Compounds

A study on related bicyclic compounds demonstrated their effectiveness as selective antagonists for the α4β2 nAChR subtype, showing high binding affinities (Ki values in the nanomolar range) and significant behavioral effects in animal models of depression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Chlorine SubstitutionEnhances receptor binding
Methoxy Group PresenceIncreases lipophilicity
Bicyclic StructureProvides conformational stability

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates good oral bioavailability and brain penetration, which are critical factors for central nervous system (CNS) activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane

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